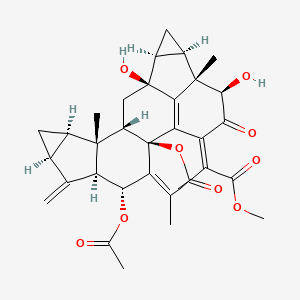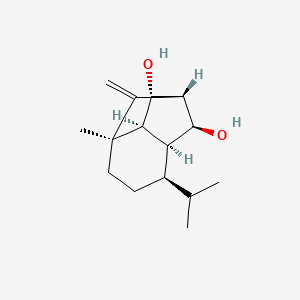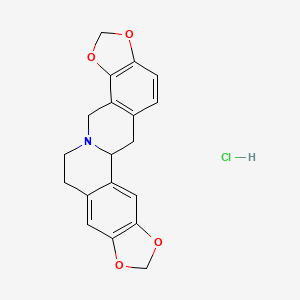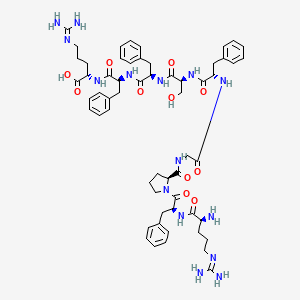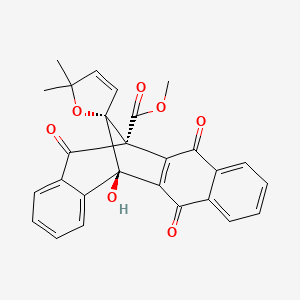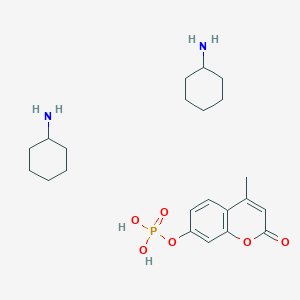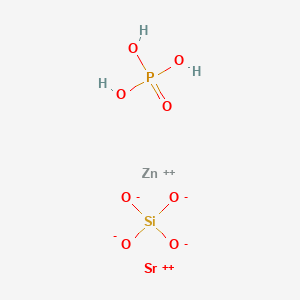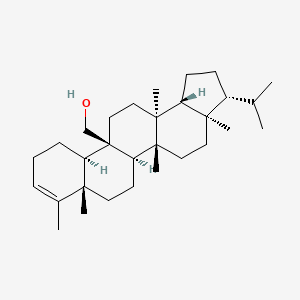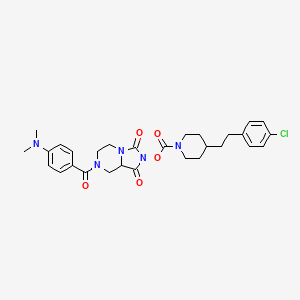
JJH260
描述
JJH260 是一种化学化合物,以其对雄激素诱导基因 1 (AIG1) 的抑制效果而闻名,AIG1 是一种水解羟基脂肪酸脂肪酸酯 (FAHFA) 的酶。 该化合物由于其抑制各种细胞类型中特定酶活性的能力,在科学研究中显示出巨大的潜力 .
科学研究应用
JJH260 具有多种科学研究应用,包括:
作用机制
JJH260 通过抑制 AIG1 的酶活性来发挥其作用。该化合物与酶的活性位点结合,阻止其水解羟基脂肪酸脂肪酸酯。 这种抑制会导致这些酯的分解减少,从而影响各种代谢途径 .
生化分析
Biochemical Properties
JJH260 plays a significant role in biochemical reactions by inhibiting the fluorophosphonate reactivity and FAHFA hydrolysis activity of AIG1 in HEK293T cells . The compound interacts with enzymes such as AIG1 and ADTRP . These interactions are crucial for its function and are facilitated by its molecular structure .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the FAHFA hydrolase activity in LNCaP cells and human T-cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It blocks the hydrolysis of 9-PAHSA, a specific FAHFA, with an IC50 value of 0.57 μM .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of FAHFAs . It interacts with enzymes such as AIG1 and ADTRP, which play a role in these pathways .
准备方法
合成路线及反应条件
JJH260 的合成涉及制备 N-羟基乙内酰脲氨基甲酸酯结构。详细的合成路线和反应条件为专有信息,并未在公开文献中完全披露。 已知该化合物是通过一系列涉及形成氨基甲酸酯基和乙内酰脲基的化学反应合成的 .
工业生产方法
This compound 的工业生产方法没有广泛记录 生产过程涉及保持高纯度标准和特定的储存条件,以确保化合物的稳定性 .
化学反应分析
反应类型
JJH260 经历几种类型的化学反应,包括:
常用试剂和条件
主要产物
相似化合物的比较
类似化合物
独特性
This compound 由于其对 AIG1 的特异性抑制作用而具有独特性,使其成为研究该酶在脂肪酸代谢中作用的宝贵工具。 它能够选择性抑制 AIG1 而不影响其他酶,使其有别于类似化合物 .
属性
IUPAC Name |
[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSJZZMOJQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



